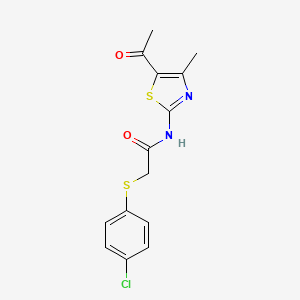

![molecular formula C21H20ClNO3 B2582264 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide CAS No. 923250-86-6](/img/structure/B2582264.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide” is a complex organic molecule. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also has a 4-chlorobenzoyl group, which is a benzoyl group (a type of acyl group derived from benzoic acid) with a chlorine atom attached .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the benzofuran and benzoyl groups could impact the compound’s solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Herbicide Development

Research has identified benzamides, similar in structure to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide, as potent herbicidally active compounds. These compounds have shown effectiveness against annual and perennial grasses, offering potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Synthesis and Chemical Transformations

The compound's chemical framework, particularly the benzofuran component, is pivotal in the synthesis of various organic molecules. For instance, methods have been developed for the direct cyanation of indoles and benzofurans using DMF, highlighting an alternative method for preparing aryl nitriles (Ding & Jiao, 2011). Additionally, benzofurans have been synthesized from acrolein dimer and 1,3-dicarbonyl compounds, which facilitated the synthesis of drug molecules like benzbromarone and amiodarone, indicating the versatility of benzofuran derivatives in drug synthesis (Huang et al., 2019).

Anticonvulsant Activity

Derivatives of benzofuran-acetamide, closely related to the structure , have been synthesized and evaluated for their anticonvulsant activity. These studies have demonstrated that certain compounds exhibit significant anticonvulsant effects at low doses, comparable to phenytoin, suggesting potential therapeutic applications (Shakya et al., 2016).

Biofilm and Enzyme Inhibition

Novel compounds combining the benzofuran moiety with piperazine linkers have shown potent antibacterial efficacies, particularly against biofilm formation and MurB enzyme, which are critical in bacterial resistance mechanisms. These findings underscore the potential of benzofuran derivatives in addressing antimicrobial resistance (Mekky & Sanad, 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with a benzofuran core structure have been found to interact with a variety of biological targets. For instance, some benzofuran derivatives are known to inhibit enzymes like cyclooxygenases .

Mode of Action

The compound could potentially interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the chlorobenzoyl group might enhance the compound’s ability to penetrate cell membranes .

Biochemical Pathways

Depending on the specific target of the compound, it could potentially influence a variety of biochemical pathways. For example, if the compound were to inhibit an enzyme like cyclooxygenase, it could affect the synthesis of prostaglandins and other biologically active compounds .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure. For instance, the presence of the chlorobenzoyl and pivalamide groups could potentially affect the compound’s solubility and stability, thereby influencing its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound would depend on its specific mechanism of action. If the compound were to inhibit an enzyme, it could lead to a decrease in the synthesis of certain biologically active compounds, potentially leading to various physiological effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s activity could potentially be affected by the presence of other molecules that compete for the same target .

Propiedades

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3/c1-12-16-10-9-15(23-20(25)21(2,3)4)11-17(16)26-19(12)18(24)13-5-7-14(22)8-6-13/h5-11H,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAHZDALMQOENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid](/img/structure/B2582184.png)

![9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2582185.png)

![5,6-dimethyl-1-(4-nitrobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2582189.png)

![5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2582191.png)

![3-((3-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2582197.png)

![N-benzyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2582199.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2582201.png)

![N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2582204.png)